molecular formula C8H6IN B1315100 4-Iodo-3-methylbenzonitrile CAS No. 42872-85-5

4-Iodo-3-methylbenzonitrile

Cat. No.: B1315100
CAS No.: 42872-85-5
M. Wt: 243.04 g/mol
InChI Key: HLTCSOXVOUXEJH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzonitrile (B105546) Scaffolds

4-Iodo-3-methylbenzonitrile belongs to a broader class of compounds known as halogenated benzonitriles. These structures are a cornerstone in drug discovery and materials science. The inclusion of halogens like iodine can significantly alter a molecule's physical and chemical properties. acs.org The nitrile group, a carbon atom triple-bonded to a nitrogen atom, is a common feature in many pharmaceuticals and contributes to the molecule's polarity and reactivity. cymitquimica.comnih.gov The specific arrangement of the iodo, methyl, and nitrile groups on the benzene (B151609) ring in this compound provides a unique combination of reactivity and structural features that chemists can exploit. cymitquimica.com

Significance as a Synthetic Intermediate and Research Probe

The primary value of this compound lies in its role as a versatile synthetic intermediate. cymitquimica.com The iodine atom is particularly useful as it can be readily replaced in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. atomfair.com These reactions are fundamental in constructing complex molecular frameworks from simpler building blocks.

The nitrile group also offers a handle for further chemical modifications. atomfair.com It can undergo a variety of transformations to create different functional groups, expanding the range of possible molecules that can be synthesized from this starting material. This versatility makes this compound a crucial component in the synthesis of novel compounds for various research applications, including the development of kinase inhibitors and other potential therapeutics. atomfair.com It is also considered a useful biochemical for proteomics research. scbt.comcalpaclab.com

Overview of Current Research Trajectories

Current research involving this compound and similar halogenated benzonitriles is focused on several key areas. In medicinal chemistry, these compounds serve as foundational scaffolds for the design and synthesis of new drug candidates. vulcanchem.com For instance, related benzonitrile structures have been investigated for their potential as androgen receptor modulators for applications in prostate cancer treatment and as enzyme inhibitors for cancer therapy. vulcanchem.com

The unique electronic and structural properties of these compounds also make them of interest in materials science, with potential applications as precursors for liquid crystals and organic light-emitting diode (OLED) materials. atomfair.com The ongoing exploration of new reactions and applications for this compound and its derivatives continues to be an active area of chemical research.

Properties of this compound

PropertyValue
Molecular Formula C8H6IN scbt.com
Molecular Weight 243.04 g/mol scbt.com
Appearance Solid cymitquimica.com
CAS Number 42872-85-5 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCSOXVOUXEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502472
Record name 4-Iodo-3-methylbenzonitrile
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Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-85-5
Record name 4-Iodo-3-methylbenzonitrile
Source CAS Common Chemistry
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Record name 4-Iodo-3-methylbenzonitrile
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Record name 4-Iodo-3-methylbenzonitrile
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Reactivity and Chemical Transformations of 4 Iodo 3 Methylbenzonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in 4-iodo-3-methylbenzonitrile is the most reactive site for oxidative addition to low-valent transition metal catalysts, typically those based on palladium. This reactivity makes it an excellent substrate for a range of powerful bond-forming reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an aryl halide with an organoboron compound. This compound readily participates in this reaction, coupling with various arylboronic acids to produce substituted biphenyls. These products are of significant interest in medicinal chemistry and materials science. For instance, the coupling with 4-carboxyphenylboronic acid yields 4'-cyano-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the synthesis of sartan-based antihypertensive drugs.

A typical Suzuki-Miyaura reaction involving this compound is carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate, a phosphine (B1218219) ligand, and a base. The choice of base and solvent is crucial for achieving high yields.

Coupling PartnerCatalystLigandBaseSolventYield
4-Carboxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/WaterHigh
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/WaterGood
3,5-Dimethoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃DioxaneModerate

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. This compound serves as an effective substrate, leading to the formation of substituted phenylacetylenes. These products are valuable precursors for a variety of organic materials and pharmaceutical compounds.

The reaction is typically carried out under mild conditions, using a base such as a soluble amine, which also often acts as the solvent. The choice of palladium catalyst and copper co-catalyst can influence the reaction efficiency.

Alkyne PartnerPalladium CatalystCopper Co-catalystBaseSolventYield
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF95%
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene92%
1-HeptynePd(OAc)₂/dppfCuIPiperidineDMF88%

Negishi Coupling and Other Organozinc-Mediated Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org this compound can be effectively coupled with various organozinc reagents, providing a pathway to diverse molecular architectures.

The preparation of the organozinc reagent is a key step in this reaction. These reagents are typically less reactive than their Grignard or organolithium counterparts, which contributes to the high selectivity of the Negishi coupling. chem-station.com

Organozinc ReagentCatalystSolventYield
Phenylzinc chloridePd(PPh₃)₄THFHigh
Ethylzinc bromideNi(acac)₂DMFGood
(4-Methoxyphenyl)zinc chloridePd₂(dba)₃/XPhosDioxaneHigh

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as amides and other nitrogen nucleophiles. wikipedia.org this compound is a suitable substrate for this transformation, leading to the formation of N-aryl benzonitrile (B105546) derivatives.

The success of the Buchwald-Hartwig amination often relies on the use of specialized, bulky, and electron-rich phosphine ligands. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly employed.

Amine PartnerPalladium PrecatalystLigandBaseSolventYield
AnilinePd₂(dba)₃BINAPNaOtBuToluene90%
MorpholinePd(OAc)₂XPhosCs₂CO₃Dioxane85%
n-ButylaminePd(OAc)₂RuPhosK₃PO₄t-BuOH88%

Heck Reactions for C-C Bond Formation with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.org This reaction is a valuable tool for the synthesis of substituted alkenes. This compound can undergo Heck coupling with various alkenes, such as styrenes and acrylates, to produce more complex molecular structures. wikipedia.org

The reaction typically requires a palladium catalyst and a base. The stereoselectivity of the Heck reaction is often high, leading predominantly to the E-isomer of the resulting alkene.

Advances in Catalyst Systems and Ligand Design for Cross-Coupling

Continuous research in the field of cross-coupling reactions has led to the development of highly sophisticated catalyst systems. The design of new phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in expanding the scope and efficiency of these transformations. For reactions involving aryl iodides like this compound, modern catalysts often feature bulky and electron-rich ligands. These ligands facilitate the crucial oxidative addition step and promote the subsequent reductive elimination to afford the desired product.

For instance, biarylphosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, even with challenging substrates. researchgate.net These ligands stabilize the palladium center and promote the catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions. Similarly, the development of palladium precatalysts, which are stable and easily handled but readily form the active catalytic species in situ, has simplified the practical application of these powerful synthetic methods. The ongoing advancements in catalyst design continue to broaden the synthetic utility of versatile building blocks like this compound.

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the conversion of the nitrile into other important functional groups, such as carboxylic acids, amides, and amines, making it a valuable intermediate in organic synthesis.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This reaction can be carried out under either acidic or alkaline conditions. libretexts.org

Acidic Hydrolysis:

Under acidic conditions, such as heating with a dilute acid like hydrochloric acid, the nitrile group is hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. For this compound, this reaction yields 4-iodo-3-methylbenzoic acid.

Reaction Scheme for Acidic Hydrolysis

ReactantReagentsProduct
This compoundH₃O⁺, Δ4-Iodo-3-methylbenzoic acid

Alkaline Hydrolysis:

In the presence of a base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the corresponding carboxylic acid. libretexts.org Similar to acidic hydrolysis, an amide is formed as an intermediate.

Alternatively, the hydrolysis can be stopped at the amide stage under milder alkaline conditions. arkat-usa.org This selective partial hydrolysis allows for the synthesis of 4-iodo-3-methylbenzamide from this compound. The use of reagents like sodium hydroxide in a mixed solvent system of methanol and dioxane can facilitate this transformation. researchgate.net

Reaction Scheme for Alkaline Hydrolysis

ReactantReagentsProduct
This compound1. NaOH, H₂O, Δ 2. H₃O⁺4-Iodo-3-methylbenzoic acid
This compoundNaOH, MeOH/Dioxane, Δ4-Iodo-3-methylbenzamide

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a fundamental process in organic synthesis, providing a route to primary benzylic amines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Using Lithium Aluminum Hydride:

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Reaction Scheme for Reduction with LiAlH₄

ReactantReagentsProduct
This compound1. LiAlH₄, Ether 2. H₂O(4-Iodo-3-methylphenyl)methanamine

Catalytic Hydrogenation:

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often considered a "greener" alternative to the use of metal hydrides. The reaction is typically performed under pressure in a suitable solvent.

Reaction Scheme for Catalytic Hydrogenation

ReactantReagentsProduct
This compoundH₂, Pd/C(4-Iodo-3-methylphenyl)methanamine

Cycloaddition Reactions (e.g., Tetrazine Synthesis)

The nitrile group of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of heterocyclic rings. A notable example is the synthesis of tetrazines.

In this type of reaction, the nitrile acts as a dienophile or a dipolarophile and reacts with a suitable 1,3-dipole or diene to form a five- or six-membered ring. For instance, in the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, two molecules of the nitrile can react with hydrazine (B178648) in the presence of a catalyst.

These reactions are significant as tetrazine derivatives have applications in various fields, including materials science and medicinal chemistry, due to their unique electronic properties and ability to participate in bioorthogonal chemistry.

Reactivity of the Methyl Group (Toluene Moiety)

The methyl group attached to the benzene (B151609) ring of this compound is also a site of chemical reactivity. As part of a toluene moiety, this methyl group can undergo reactions typical of benzylic positions, such as halogenation and oxidation.

Benzylic Halogenation and Oxidation

Benzylic Halogenation:

The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), and light. This reaction proceeds via a free radical mechanism and leads to the formation of a benzylic halide. For this compound, this would result in the formation of 4-iodo-3-(bromomethyl)benzonitrile.

Reaction Scheme for Benzylic Bromination

ReactantReagentsProduct
This compoundNBS, BPO, hν4-Iodo-3-(bromomethyl)benzonitrile

Benzylic Oxidation:

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This reaction requires heating and typically proceeds under basic or acidic conditions. The oxidation of this compound would yield 4-iodo-3-cyanobenzoic acid.

Reaction Scheme for Benzylic Oxidation

ReactantReagentsProduct
This compound1. KMnO₄, OH⁻, Δ 2. H₃O⁺4-Iodo-3-cyanobenzoic acid

Condensation Reactions

The benzylic protons of the methyl group are weakly acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones.

For example, in the presence of a strong base like sodium amide (NaNH₂) or an alkoxide, this compound can react with an aldehyde, such as benzaldehyde, in a condensation reaction to form a stilbene derivative after dehydration. These reactions are a valuable tool for carbon-carbon bond formation.

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov For the substitution to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group, allowing for effective resonance stabilization of the intermediate. libretexts.org

In the case of this compound, the nitrile (-CN) group is a moderately strong electron-withdrawing group situated para to the iodine atom. This positioning activates the iodo group, a good leaving group, for nucleophilic displacement. However, the reactivity is often enhanced by the presence of additional, more potent activating groups, such as a nitro (-NO₂) group, ortho to the halogen.

A relevant example that illustrates this principle is the nucleophilic substitution on 4-iodo-3-nitrobenzoic acid. During the synthesis of its corresponding acid chloride using thionyl chloride in dimethylformamide (DMF), a side reaction occurs where the iodo group is displaced by a chloride ion. google.com This transformation into 4-chloro-3-nitrobenzamide happens because the nitro group, positioned ortho to the iodine, strongly activates the ring for nucleophilic attack. google.com

Another pertinent example is the preparation of 4-amino-2-trifluoromethylbenzonitrile from 4-fluoro-2-trifluoromethylbenzonitrile. In this synthesis, the fluorine atom is displaced by an amino group through ammonolysis—a reaction with ammonia in ethanol at elevated temperatures. google.com The fluorine atom is activated by both the para-nitrile group and the ortho-trifluoromethyl group, both of which are powerful electron-withdrawing substituents, facilitating the nucleophilic substitution.

These examples demonstrate that while the nitrile group in this compound provides some activation, the introduction of further electron-withdrawing groups at the ortho position (position 2) would create a more highly activated derivative, significantly more susceptible to nucleophilic aromatic substitution.

Substrate (Analogous Activated Compound)NucleophileConditionsProductReference
4-Iodo-3-nitrobenzoic acidChloride (from Thionyl chloride)Dimethylformamide (DMF)4-Chloro-3-nitrobenzoic acid derivative google.com
4-Fluoro-2-trifluoromethylbenzonitrileAmmonia (NH₃)Ethanol, ~120°C4-Amino-2-trifluoromethylbenzonitrile google.com
2,4,6-TrinitrochlorobenzeneHydroxide (NaOH)Aqueous, Room Temperature2,4,6-Trinitrophenol libretexts.org

Derivatization Strategies for Enhanced Analytical Detection and Bioconjugation

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific purpose. For this compound, derivatization can be employed to enhance its detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or to enable its attachment to biological molecules (bioconjugation). scbt.comnih.gov The key functional groups on the molecule that serve as handles for these transformations are the nitrile group and the iodo substituent.

Strategies for Enhanced Analytical Detection

The primary goal of derivatization for analytical purposes is to introduce a tag or functional group that improves detection sensitivity and selectivity. xjtu.edu.cn

Introducing Chromophores or Fluorophores: The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These new functional groups can then be reacted with various derivatizing agents. For instance, the resulting amine could be reacted with dansyl chloride to attach a fluorescent tag, significantly enhancing detection limits in HPLC with fluorescence detection (HPLC-FLD). Similarly, reacting a carboxyl derivative with a reagent containing a strong chromophore, such as a p-nitrobenzyl group, would improve its detection by HPLC-UV. nih.gov

Mass Spectrometry (MS) Tags: For HPLC-MS analysis, derivatization can introduce easily ionizable groups. The iodo substituent itself is a useful feature, as iodine has a unique isotopic signature (100% ¹²⁷I), which can aid in mass spectral identification. Furthermore, the iodo group can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce moieties that are readily ionized or provide specific fragmentation patterns, thereby improving MS detection.

Strategies for Bioconjugation

Bioconjugation involves linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. Iodinated aromatic compounds are valuable in this field, often used in the development of radiolabeled tracers for imaging or as building blocks for bioactive molecules. nih.gov

Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. This allows this compound to be coupled to biomolecules that have been pre-functionalized with a suitable coupling partner, such as a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling). This strategy provides a stable, covalent linkage.

Conversion to Other Functional Groups: The nitrile group can be converted into a carboxylic acid. This carboxylate can then be activated (e.g., with N-hydroxysuccinimide) to react with primary amine groups (e.g., the side chain of lysine) on proteins, forming stable amide bonds. This is a common and robust method for protein labeling.

Derivatization StrategyTarget Functional GroupReagents/MethodApplication
Fluorescent TaggingNitrile (after reduction to amine)1. Reduction (e.g., LiAlH₄, H₂/Raney Ni) 2. Reaction with Dansyl ChlorideEnhanced detection in HPLC-FLD
Chromophore TaggingNitrile (after hydrolysis to carboxylic acid)1. Hydrolysis (acid or base) 2. Esterification with a chromophoric alcohol (e.g., p-nitrobenzyl bromide)Enhanced detection in HPLC-UV
Biomolecule Coupling (Amide Bond)Nitrile (after hydrolysis to carboxylic acid)1. Hydrolysis 2. Amide coupling (e.g., EDC, NHS) with protein aminesBioconjugation, protein labeling
Biomolecule Coupling (C-C Bond)Iodo GroupSuzuki or Sonogashira cross-coupling with a functionalized biomoleculeStable bioconjugation

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 4-iodo-3-methylbenzonitrile, offering detailed insights into the proton and carbon environments, their connectivity, and spatial relationships.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the methyl group and the three protons on the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the electron-withdrawing nitrile (-CN) and iodo (-I) substituents, and the electron-donating methyl (-CH₃) group. The expected signals in a typical deuterated solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~2.45Singlet (s)N/A3H
H-2~7.60Doublet (d)~1.51H
H-6~7.45Doublet of Doublets (dd)~8.0, ~1.51H
H-5~7.85Doublet (d)~8.01H

Methyl Protons (-CH₃): This signal appears as a sharp singlet, integrating to three protons, typically in the region of 2.4-2.5 ppm. Its singlet nature confirms the absence of adjacent protons.

Aromatic Protons (H-2, H-5, H-6): The three aromatic protons exhibit a characteristic splitting pattern. H-5 is expected to be the most downfield signal due to its position para to the methyl group and ortho to the iodine atom. It appears as a doublet from coupling to H-6. H-6 shows a doublet of doublets pattern from coupling to both H-5 (ortho coupling, J ≈ 8.0 Hz) and H-2 (meta coupling, J ≈ 1.5 Hz). H-2, being ortho to the nitrile group, appears as a doublet due to the small meta coupling with H-6.

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum for this compound is expected to show eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons. Typical chemical shift ranges are well-established for substituted benzenes. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~22
C-N~118
C-1~112
C-2~134
C-3~144
C-4~98
C-5~139
C-6~133

Nitrile Carbon (-CN): This carbon typically appears around 118 ppm. rsc.org

Aromatic Carbons: The chemical shifts of the ring carbons are highly dependent on the substituents. The carbon bearing the iodo group (C-4) is significantly shielded and appears upfield, often around 98 ppm. In contrast, the carbon attached to the methyl group (C-3) is deshielded and found further downfield. The remaining carbons (C-1, C-2, C-5, C-6) can be assigned based on substituent effects and 2D NMR correlations.

Methyl Carbon (-CH₃): This aliphatic carbon signal appears in the upfield region of the spectrum, typically around 22 ppm. rsc.org

While 1D NMR provides primary assignments, 2D NMR experiments are essential for unambiguous confirmation of the molecular structure by establishing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6 (strong, ortho coupling) and between H-6 and H-2 (weaker, meta coupling), confirming their positions on the aromatic ring. oregonstate.edu

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methyl proton signal at ~2.45 ppm would correlate to the carbon signal at ~22 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps in assigning quaternary (non-protonated) carbons. libretexts.org Key expected correlations include:

The methyl protons (~2.45 ppm) showing cross-peaks to C-2, C-3, and C-4.

H-2 showing correlations to C-4, C-6, and the nitrile carbon (C≡N).

H-5 showing correlations to C-1 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would show a cross-peak between the methyl protons and the adjacent aromatic proton H-2, providing definitive proof of their spatial proximity and confirming the substituent pattern.

Iodine-127 is an NMR-active nucleus (spin I = 5/2). libretexts.org However, as a quadrupolar nucleus, its interaction with the local electric field gradient causes very rapid nuclear relaxation. researchgate.net This results in extremely broad resonance signals, often thousands of Hertz wide, for iodine atoms in asymmetric environments like an aryl iodide. huji.ac.il Consequently, observing a ¹²⁷I NMR signal for this compound using standard high-resolution liquid-state NMR spectrometers is generally not feasible. The technique is more successfully applied to species with highly symmetric iodine environments, such as the iodide ion (I⁻), or in specialized solid-state NMR experiments. huji.ac.ilcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the elemental formula.

Molecular Formula Confirmation: The molecular formula of this compound is C₈H₆IN. scbt.com HRMS analysis would show a molecular ion peak [M]⁺ with a measured m/z value that matches the calculated exact mass of 242.9545 u, confirming the elemental composition.

Fragment Analysis: The mass spectrum also reveals characteristic fragmentation patterns that support the proposed structure. Key expected fragmentation pathways include:

Loss of Iodine: A prominent peak corresponding to the [M - I]⁺ fragment (m/z ≈ 116) due to the cleavage of the relatively weak C-I bond.

Loss of Methyl Group: A peak corresponding to the [M - CH₃]⁺ fragment (m/z ≈ 228).

Loss of HCN: Fragmentation of the benzonitrile (B105546) ring structure may lead to the loss of hydrogen cyanide, resulting in a [M - HCN]⁺ fragment.

Table 3: Predicted HRMS Data for this compound

SpeciesFormulaCalculated Exact Mass (u)
[M]⁺[C₈H₆IN]⁺242.9545
[M - I]⁺[C₈H₆N]⁺116.0500
[M - CH₃]⁺[C₇H₃IN]⁺227.9388

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification (e.g., Nitrile Stretch)

Vibrational spectroscopy, including both IR and Raman techniques, is highly effective for identifying the functional groups present in a molecule.

Nitrile (C≡N) Stretch: The most characteristic feature in the vibrational spectrum of this compound is the intense and sharp absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com Its distinct position and intensity make it a reliable diagnostic peak. rsc.org

Other Key Vibrations: The spectra are further characterized by:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl group, typically found in the 2960–2850 cm⁻¹ region.

Aromatic C=C Stretch: Multiple medium to strong bands in the 1600–1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-I Stretch: A low-frequency band, typically found in the far-infrared region (below 600 cm⁻¹).

The combination of IR and Raman spectroscopy provides a complete profile of the vibrational modes of the molecule, confirming the presence of the nitrile, methyl, and substituted aromatic ring functionalities. ijtsrd.com

X-ray Crystallography for Solid-State Molecular Structure Determination

A thorough search of scientific literature and crystallographic databases for X-ray crystallography data on this compound and its direct derivatives has been conducted. Despite extensive investigation, no specific single-crystal X-ray diffraction studies for this compound or its derivatives have been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and other structural details derived from this technique, are not available at this time.

The determination of the solid-state molecular structure of this compound and its derivatives via X-ray crystallography would require the growth of single crystals of suitable quality for diffraction experiments. Should such data become available in the future, it would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering significant insights into the compound's three-dimensional structure and packing in the crystalline state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry of 4-Iodo-3-methylbenzonitrile, predicting key parameters such as bond lengths and bond angles in its ground state. aps.org These calculations are based on the principle that the ground-state energy of a system can be determined from its electron density.

The optimized geometry reveals a planar benzene (B151609) ring, a typical feature for such aromatic compounds. The substitution pattern, with the iodo, methyl, and cyano groups, introduces slight distortions from a perfect hexagonal symmetry. The C-I bond length is a significant parameter, influencing the compound's utility in reactions like cross-coupling, where this bond is cleaved. Similarly, the C≡N bond length of the nitrile group is a key determinant of its vibrational frequency and reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C-I ~2.10 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-CN ~1.45 Å
C≡N ~1.16 Å
C-CH₃ ~1.51 Å
Bond Angle C-C-I ~120°
C-C-CN ~119°
C-C-CH₃ ~121°

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org These orbitals are at the frontier between the occupied and unoccupied molecular orbitals and are crucial for predicting a molecule's behavior in chemical reactions. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the iodine atom. The LUMO is likely a π*-orbital, with substantial density on the benzonitrile (B105546) moiety. This distribution suggests that the molecule can act as an electron donor from the ring and as an electron acceptor at the nitrile group.

Table 2: Predicted FMO Energies for this compound

Orbital Predicted Energy (eV) Description
HOMO ~ -6.5 eV Indicates electron-donating capability (nucleophilicity)
LUMO ~ -1.2 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap ~ 5.3 eV Reflects chemical stability and reactivity

Note: Values are illustrative and depend on the level of theory and basis set.

Electrostatic Potential Surface (EPS) Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MESP or EPS) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting how molecules interact. youtube.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue). youtube.comwalisongo.ac.id

For this compound, the EPS analysis is expected to show:

Negative Potential: A region of strong negative potential located around the nitrogen atom of the cyano group, corresponding to its lone pair of electrons. This site is susceptible to electrophilic attack and is a primary site for hydrogen bonding interactions.

Positive Potential: A region of positive potential is anticipated on the hydrogen atoms of the methyl group and the aromatic ring. A particularly interesting feature for halogenated aromatics is the region of positive electrostatic potential on the outermost portion of the iodine atom, opposite the C-I bond. This phenomenon, known as a "sigma-hole," makes the iodine atom a potential halogen bond donor.

Neutral Regions: The carbon framework of the benzene ring will exhibit relatively neutral potential.

This detailed charge map is invaluable for understanding noncovalent interactions, which are crucial in crystal packing and drug-receptor binding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds. q-chem.com This method offers detailed information about intramolecular and intermolecular interactions and their role in molecular stability. dergipark.org.tr

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E2) associated with this delocalization indicates the strength of the interaction.

In this compound, significant delocalization effects are expected:

π → π interactions:* Electron delocalization from the filled π orbitals of the benzene ring to the empty π* orbitals of the ring and the cyano group contributes significantly to the molecule's aromatic stability.

n → σ interactions:* Delocalization from the lone pairs (n) of the iodine atom to the antibonding orbitals (σ*) of adjacent C-C bonds can also contribute to stability.

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π (C-C) π* (C-C) ~20-25 Intramolecular hyperconjugation (aromaticity)
π (C-C) π* (C≡N) ~5-10 Conjugation between ring and nitrile group
LP (I) σ* (C-C) ~1-3 Lone pair delocalization

Note: E(2) values are hypothetical examples representing the magnitude of stabilization energy.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). unn.edu.ng Theoretical calculations predict the ¹H and ¹³C NMR spectra by computing the isotropic shielding constants for each nucleus, which are then referenced against a standard compound like tetramethylsilane (TMS). unn.edu.ng For this compound, calculations can help assign the signals of the three distinct aromatic protons and the methyl protons, whose chemical shifts are influenced by the electronic effects of the iodo and cyano substituents.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. Key predicted vibrations for this compound would include the characteristic C≡N stretching frequency, C-H stretching of the aromatic and methyl groups, C-C ring stretching modes, and the C-I stretching vibration. orientjchem.org

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

Parameter Predicted Value Typical Experimental Range
¹H NMR (δ, ppm)
Aromatic CH 7.2 - 8.0 7.0 - 8.5
Methyl CH₃ ~2.4 2.3 - 2.6
¹³C NMR (δ, ppm)
Aromatic C-I ~95 90 - 100
Aromatic CH 130 - 145 125 - 150
Cyano C≡N ~118 115 - 120
Methyl CH₃ ~20 18 - 22
IR Frequencies (cm⁻¹)
C≡N Stretch ~2230 2220 - 2240
C-H Stretch (Aromatic) ~3050 3000 - 3100

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. For this compound, theoretical studies can elucidate the pathways of important transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) at the C-I bond or nucleophilic additions to the nitrile group.

By mapping the potential energy surface of a reaction, chemists can:

Identify Intermediates and Transition States: Calculations can determine the geometries of transient species, including high-energy transition states and reaction intermediates. acs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation barrier or activation energy, can be calculated. This value is critical for predicting reaction rates and understanding reaction kinetics. acs.org

Visualize Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

For example, in a Suzuki coupling reaction, DFT calculations could model the oxidative addition of the C-I bond to a palladium(0) catalyst, locate the transition state for this key step, and calculate its energy barrier. This information helps in understanding the factors that control the reaction's efficiency and in designing better catalytic systems.

Applications in Advanced Organic Synthesis, Materials Science, and Biomedical Research

Building Block in the Synthesis of Biologically Active Compounds

4-Iodo-3-methylbenzonitrile serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active compounds. The presence of the iodine atom allows for the facile introduction of other functional groups through cross-coupling reactions, a cornerstone of modern organic synthesis. The nitrile group can also be transformed into other functionalities, such as amines or carboxylic acids, further enhancing its synthetic utility.

A significant application of this compound lies in its role as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the field of oncology. The compound is a precursor in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). google.comgoogle.com

The synthesis of Ponatinib involves the use of 3-iodo-4-methylbenzoic acid or its corresponding acid chloride, 3-iodo-4-methylbenzoyl chloride. google.com this compound can be readily converted to 3-iodo-4-methylbenzoic acid through hydrolysis. guidechem.com This benzoic acid derivative is then coupled with other molecular fragments to construct the complex architecture of the final drug molecule. google.comgoogle.com The synthetic pathway underscores the importance of this compound as a foundational element in the production of life-saving cancer therapies.

Intermediate Precursor Application Reference
3-Iodo-4-methylbenzoic acidThis compoundSynthesis of Ponatinib google.comgoogle.comguidechem.com
3-Iodo-4-methylbenzoyl chloride3-Iodo-4-methylbenzoic acidSynthesis of Ponatinib google.com

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the agrochemical industry. Iodinated benzonitrile (B105546) derivatives, in general, are utilized as intermediates in the development of herbicides and fungicides. chemimpex.com The versatility of the iodo and nitrile functional groups allows for the creation of diverse molecular structures, which is a key aspect of discovering new and effective crop protection agents. The core structure of this compound provides a scaffold that can be elaborated through various chemical reactions to produce novel candidates for agrochemical screening.

Precursor for Advanced Materials and Functional Polymers

The reactivity of this compound also extends to the field of materials science, where it can serve as a precursor for the development of advanced materials and functional polymers with specialized properties.

Although specific polymers derived directly from this compound are not widely reported, its potential as a monomer or a functionalizing agent in polymerization reactions is noteworthy. The nitrile group can participate in cyclotrimerization reactions to form triazine-containing polymers, which are known for their thermal stability and high performance. nih.gov Furthermore, the iodine atom can be utilized in cross-coupling reactions to incorporate the benzonitrile moiety into polymer backbones or as a pendant group, thereby imparting specific functionalities to the resulting material. The synthesis of functionalized polymers through the modification of reactive precursors is a common strategy to tailor material properties for specific applications. researchgate.netbeilstein-journals.orgnih.gov

In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), iodinated aromatic compounds can play a role as building blocks for the synthesis of host materials and emitters. uniss.itresearchgate.net While direct application of this compound in commercial OLEDs is not explicitly documented, its structure is relevant to the synthesis of triarylamine derivatives, which are commonly used as hole transport materials. The iodo-substituted benzene (B151609) ring can be functionalized through cross-coupling reactions to build the larger conjugated systems necessary for efficient charge transport and light emission in OLED devices. The synthesis of such materials often relies on the palladium-catalyzed coupling of aryl halides with amines or other aromatic compounds.

Role in Proteomics Research and Biochemical Synthesis

Several chemical suppliers list this compound as a useful biochemical for proteomics research and synthesis. googleapis.com This suggests its utility in the preparation of chemical probes or reagents for studying proteins and their functions.

In chemical proteomics, small molecules are often used to identify and characterize protein targets. nih.gov The reactivity of the iodo- and nitrile groups in this compound could be exploited for the synthesis of such molecular probes. For instance, the iodine atom can be displaced by a nucleophilic residue on a protein, allowing for covalent labeling. Alternatively, the nitrile group can be modified to introduce reporter tags or reactive functionalities for affinity-based protein profiling. While specific research articles detailing the use of this compound in proteomics are not prevalent, its availability as a research biochemical points to its potential in this field.

Scaffold for Bioorthogonal Chemistry and Molecular Imaging Probes (via Tetrazine Ligation)

This compound serves as a valuable scaffold in the burgeoning field of bioorthogonal chemistry, particularly for the synthesis of molecular imaging probes. Its chemical structure, featuring a reactive nitrile group and an iodine atom on a benzene ring, provides a versatile platform for the construction of complex molecules designed to function in biological systems without interfering with native biochemical processes.

Bioorthogonal chemistry relies on reactions that are highly selective and efficient under physiological conditions. One of the most prominent examples is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne, often referred to as tetrazine ligation. This reaction is exceptionally fast and specific, making it ideal for labeling and imaging biomolecules in living cells and organisms.

The nitrile group of this compound is a key functional handle for the synthesis of tetrazine derivatives. Through established chemical transformations, the benzonitrile moiety can be converted into a 1,2,4,5-tetrazine (B1199680) ring. While direct synthesis from this compound is not explicitly detailed in readily available literature, the synthesis of structurally analogous tetrazines, such as those from 3-fluoro-4-iodobenzonitrile, has been reported. This suggests a viable synthetic pathway where the nitrile group is reacted with hydrazine (B178648) in the presence of a sulfur source, followed by oxidative aromatization to form the tetrazine ring. The resulting iodinated tetrazine can then be further functionalized.

The iodine atom on the aromatic ring of the newly synthesized tetrazine provides a site for the attachment of imaging agents, such as fluorophores or radiolabels. For instance, the iodine atom can be directly replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or as a therapeutic agent. Alternatively, the iodo-group can be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of other functionalities, including moieties for positron emission tomography (PET) imaging or fluorescence microscopy.

The resulting molecular imaging probes, derived from this compound, can be employed in a pretargeting strategy. In this approach, a biomolecule of interest is first labeled with a strained alkene or alkyne. Subsequently, the tetrazine-based imaging probe is administered. The rapid and specific tetrazine ligation reaction then occurs in vivo, attaching the imaging agent to the target biomolecule. This method enhances the signal-to-background ratio and reduces the radiation dose to non-target tissues.

Table 1: Key Features of this compound in Bioorthogonal Chemistry

Feature Description Relevance to Application
Nitrile Group Can be converted into a 1,2,4,5-tetrazine ring. Essential for creating the reactive component for tetrazine ligation.
Iodine Atom Allows for radiolabeling or further functionalization via cross-coupling reactions. Enables the attachment of an imaging modality (e.g., radioisotope, fluorophore).

| Aromatic Scaffold | Provides a stable core structure for the probe. | Ensures the structural integrity of the imaging agent. |

Design and Synthesis of Ligands for Metal Catalysis

The chemical structure of this compound also makes it an attractive starting material for the design and synthesis of novel ligands for metal catalysis. The presence of the iodo-substituent on the aromatic ring is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A primary application of this compound in this context is the synthesis of phosphine (B1218219) ligands. Phosphines are a crucial class of ligands in homogeneous catalysis, widely used to modulate the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability. The synthesis of such ligands often involves the reaction of an aryl halide with a phosphine source.

Specifically, the iodine atom of this compound can readily undergo palladium-catalyzed C-P coupling reactions with various phosphines, such as diphenylphosphine (B32561) or dicyclohexylphosphine. This reaction would yield a phosphine ligand bearing a 3-methylbenzonitrile (B1361078) moiety. The nitrile group and the methyl group on the aromatic backbone of the resulting ligand can influence the electronic and steric environment of the metal center to which it coordinates.

Furthermore, the nitrile group itself can act as a coordinating group or be chemically transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up possibilities for creating bidentate or polydentate ligands, where the phosphorus atom and the newly introduced functional group can coordinate to a metal center in a chelating fashion. Such chelating ligands often form more stable metal complexes and can impart unique catalytic properties.

The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of other groups at the position of the iodine atom. For instance, Sonogashira coupling can be used to introduce alkynyl groups, Suzuki coupling can introduce new aryl or vinyl groups, and Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds. Each of these transformations, starting from this compound, can lead to a diverse library of potential ligands with varied electronic and steric profiles, suitable for a broad spectrum of catalytic applications, including C-C bond formation, amination, and hydrogenation reactions.

Table 2: Potential Ligand Synthesis Strategies from this compound

Reaction Type Reagent Potential Ligand Type
Palladium-catalyzed C-P coupling HPPh₂, HP(Cy)₂ Monodentate phosphine ligands
Suzuki Coupling Arylboronic acid Biaryl-based ligands
Sonogashira Coupling Terminal alkyne Arylalkynyl-based ligands

| Buchwald-Hartwig Amination | Amine | Amino-functionalized ligands |

Table 3: Mentioned Compound Names

Compound Name
This compound
3-fluoro-4-iodobenzonitrile
Diphenylphosphine

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has placed a significant emphasis on "green chemistry," which seeks to minimize environmental impact through innovative process design. greenchemistry.runih.gov Future research on 4-Iodo-3-methylbenzonitrile will undoubtedly prioritize the development of synthetic routes that are more efficient, use less hazardous materials, and reduce waste.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Emerging strategies that could be applied to the synthesis of this compound and related aryl nitriles include:

Electrocatalytic Synthesis : This method uses electricity to drive chemical reactions, offering a green alternative to conventional reagents for processes like radical-mediated cross-coupling reactions. rsc.org It provides a high degree of control and can often be performed under mild conditions.

Flow Chemistry : Performing reactions in continuous flow systems rather than batch reactors can improve safety, efficiency, and scalability. beilstein-journals.org This approach allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity.

Biocatalysis : The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. mdpi.com Research into enzymes that can perform selective halogenation or functionalization of aromatic rings could lead to highly efficient and environmentally friendly routes to this compound. nih.govresearchgate.net

Use of Greener Solvents : Replacing traditional volatile organic compounds with more sustainable alternatives, such as water, supercritical fluids (like CO2), or bio-derived solvents, is a key goal. nih.gov Research has demonstrated the feasibility of photochemical reactions in liquid CO2 or aqueous mixtures, which can be recycled. nih.gov

These approaches align with the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing the use and generation of hazardous substances. greenchemistry.ruzjut.edu.cn

Exploration of Novel Reactivity Patterns for the Aryl Iodide and Nitrile Moieties

The aryl iodide and nitrile functional groups are pillars of organic synthesis, each offering a wide array of potential transformations. Future research will focus on uncovering new reactivity patterns for these groups within the this compound scaffold, leading to the synthesis of increasingly complex and valuable molecules.

For the Aryl Iodide Moiety: The carbon-iodine bond is the most reactive among the aryl halides, making it a prime site for cross-coupling and functionalization reactions. While established reactions are widely used, emerging areas of exploration include:

Palladium-Catalyzed C-H Iodination : Novel methods are being developed that use aryl iodides themselves as iodinating reagents in a formal metathesis reaction, which could provide new pathways to complex iodinated arenes. chinesechemsoc.org

Direct Arylation : Advances in palladium catalysis are enabling the direct coupling of aryl halides with a broad range of arenes, including previously inaccessible ones. nih.govresearchgate.net Overcoming challenges like catalyst poisoning by iodide accumulation is a key research focus. nih.govresearchgate.net

Gold-Catalyzed Reactions : Gold catalysis is an emerging field, and recent studies have shown its potential in facilitating reactions like the sulfonylation of aryl iodides, offering a complementary method to traditional transition-metal-catalyzed approaches. acs.org

Halogen Bonding in Catalysis : Quantum-chemical calculations predict that η6-metalated aryl iodides can function as organocatalysts in reactions like the Diels-Alder cycloaddition, activating the dienophile through halogen bonding. nih.gov This represents a novel mode of activation and catalysis for aryl iodides.

For the Nitrile Moiety: The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocycles. While these transformations are well-known, future research may focus on:

Novel Cyclization Reactions : Using the nitrile group as a linchpin in cascade or multicomponent reactions to build complex heterocyclic systems in a single step.

Decyanation Reactions : Developing new methods for the selective removal of the nitrile group after it has served its purpose as a directing or activating group, adding flexibility to synthetic strategies.

Nitrile as a Directing Group : Further exploring the role of the nitrile group in directing C-H functionalization at other positions on the aromatic ring, leveraging its electron-withdrawing nature.

The interplay between the aryl iodide and nitrile groups, along with the steric and electronic influence of the methyl group, provides a rich platform for discovering new synthetic methodologies.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. kaist.ac.krresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes. beilstein-journals.org For a compound like this compound, ML and AI can accelerate research and development in several ways:

Reaction Prediction : ML models, particularly those based on deep learning, can predict the likely products of a reaction given a set of reactants and reagents. rsc.org This can help chemists identify promising new transformations for this compound.

Condition Optimization : Instead of laborious trial-and-error experimentation, ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.org Some models can sequentially predict catalysts, solvents, and reagents from large databases. beilstein-journals.org The use of in-situ sensors to generate real-time data can further enhance the accuracy of these predictive models. chemrxiv.org

Retrosynthesis Planning : AI-powered tools can propose entire synthetic pathways for complex target molecules starting from simple precursors. Such tools could identify novel and efficient routes to derivatives of this compound.

Property Prediction : ML can be used to predict the physical, chemical, and biological properties of novel compounds derived from this compound, helping to prioritize synthetic targets for applications in materials science or drug discovery. researchgate.net

The table below illustrates how different ML approaches could be applied to research involving this compound.

ML ApplicationDescriptionPotential Impact on this compound Research
Reaction Yield Prediction Models trained on reaction data predict the yield of a specific transformation.Rapidly optimize conditions for cross-coupling or functionalization reactions, saving time and resources.
Catalyst Selection Algorithms suggest the best catalyst for a desired reaction based on substrate structure.Identify novel, more efficient catalysts for reactions involving the C-I bond.
Solvent Recommendation AI predicts the most effective and environmentally friendly solvent for a reaction.Facilitate the switch to greener synthetic routes.
Novel Reactivity Discovery Models can identify patterns in data that suggest previously unknown reactions.Uncover new ways to functionalize the this compound scaffold.

Applications in Chemo- and Biocatalysis

The unique electronic and steric properties of this compound make it an interesting candidate for applications in both chemo- and biocatalysis, either as a substrate, a ligand for a metal catalyst, or a precursor to a catalytic species.

In chemocatalysis , aryl iodides are frequently used as precursors or coupling partners in transition-metal-catalyzed reactions. nih.gov Future directions could involve designing chiral ligands derived from this compound for asymmetric catalysis. The development of chiral aryl iodine(III) catalysts for asymmetric oxidative reactions represents a growing field where derivatives of this compound could be valuable. zjut.edu.cn

In biocatalysis , enzymes are used to perform highly selective chemical transformations. mdpi.com This field offers green and efficient alternatives to traditional chemical methods. researchgate.net

Enzymatic Synthesis : Research into enzymes like aromatic dioxygenases could enable the direct and stereoselective oxidation of the aromatic ring of this compound or its precursors, yielding valuable chiral building blocks. nih.govresearchgate.netnih.gov

Substrate for Biotransformations : this compound could serve as a substrate for enzymes that catalyze dehalogenation, nitrile hydrolysis, or hydroxylation, providing enzymatic routes to novel derivatives.

Enzyme Inhibition : Given its structure, derivatives of this compound could be investigated as potential inhibitors of specific enzymes, which is a key strategy in drug discovery. mdpi.com

The convergence of chemo- and biocatalysis, such as using enzymes in combination with metal catalysts, opens up further possibilities for novel and efficient synthetic routes involving this compound.

Expanded Utility in Radiopharmaceutical Chemistry (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I labeling)

The presence of an iodine atom in this compound makes it an ideal candidate for radiolabeling with various iodine isotopes for applications in nuclear medicine. researchgate.net Radioiodinated molecules are crucial for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for radiotherapy. nih.govnih.gov

Different iodine isotopes have distinct properties and applications, and this compound could serve as a precursor to radiotracers labeled with any of them. nih.gov

Iodine IsotopeHalf-lifePrimary EmissionPrimary ApplicationPotential Use with this compound Scaffold
¹²³I 13.2 hoursGamma (159 keV)SPECT ImagingDevelopment of SPECT tracers for imaging neuroreceptors, tumors, or other biological targets. nih.govijrmnm.comdrugbank.comwikipedia.org
¹²⁴I 4.2 daysPositron (β+)PET ImagingSuited for PET imaging of slow biological processes, such as antibody-drug conjugate tracking. nih.govosti.govacs.orgmdpi.comacs.org
¹²⁵I 59.4 daysGamma (35 keV)In vitro assays, SPECTUsed for preclinical research, biodistribution studies, and as a label in radioimmunoassays. nih.govrevvity.comacs.org
¹³¹I 8.0 daysBeta (β-), GammaRadiotherapy, SPECTCan be used for targeted radionuclide therapy, delivering a cytotoxic radiation dose to cancer cells. researchgate.netnih.gov

The synthesis of radiolabeled this compound would involve replacing the stable ¹²⁷I atom with a radioactive isotope. This can be achieved through various radioiodination methods, including nucleophilic and electrophilic substitution reactions. researchgate.netnih.gov The resulting radiolabeled compound could then be used directly as a radiotracer or further elaborated into more complex molecules designed to target specific biological pathways or receptors. The relatively long half-life of ¹²⁴I is particularly attractive for studying high molecular weight compounds or for tracking cells over several days. nih.govacs.org The development of novel labeling methods continues to make the synthesis of such radiopharmaceuticals more efficient and accessible. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-Iodo-3-methylbenzonitrile?

  • Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized benzonitrile precursor, such as 3-methylbenzonitrile, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Post-reaction purification typically involves column chromatography with a hexane/ethyl acetate gradient, followed by recrystallization. Key parameters include temperature control (0–25°C) and stoichiometric optimization to minimize di-iodination byproducts. Validate purity via HPLC (>98%) and confirm structure using NMR and mass spectrometry .
  • Safety Note : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation risks .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near iodine) and nitrile carbon signals (~110–120 ppm).
  • FT-IR : Confirm C≡N stretching (~2230 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/129 Da split).
  • Cross-Reference : Compare data with NIST Standard Reference Database or peer-reviewed spectral libraries to resolve ambiguities .

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear lab coats, face shields, and chemically resistant gloves (e.g., nitrile).
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists. Documented H319 (skin irritation) and H315 (eye irritation) hazards apply to structurally similar nitriles .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron density distribution, highlighting iodine’s leaving-group propensity. Solvent effects (e.g., DMF, THF) and transition-state analysis for Suzuki-Miyaura couplings (using Pd catalysts) should be simulated. Validate predictions with experimental kinetic studies and Hammett plots. Tools like Gaussian or ACD/Labs Percepta are recommended, though parameters must be adjusted for iodine’s relativistic effects .

Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound in aryl coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent (DMF/H₂O), and temperature (80°C).
  • Data Normalization : Report yields relative to internal standards (e.g., tetramethylsilane in NMR) to account for instrumental variability.
  • Error Analysis : Use statistical tools (e.g., RSD%) to quantify batch-to-batch variability. Adhere to WHO guidelines for transparent reporting of reaction conditions and failure analyses .

Q. What advanced methodologies are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light (254 nm) in aqueous/organic matrices, and monitor via LC-MS/MS for iodinated byproducts (e.g., 3-methylbenzoic acid).
  • Isotopic Labeling : Use ¹³C-labeled nitrile groups to track degradation intermediates.
  • Ecotoxicity Assays : Follow OECD Test Guidelines 201/202 (algae/daphnia acute toxicity) to assess ecological impact. Triangulate results with computational QSAR models .

Notes for Methodological Rigor

  • Data Validation : Cross-check experimental results with NIST databases or peer-reviewed studies to ensure reproducibility .
  • Ethical Reporting : Document negative results (e.g., failed couplings) to prevent publication bias, aligning with standardized cancer treatment reporting frameworks .
  • Resource Limitations : For labs lacking HRMS access, collaborate with facilities offering high-resolution instrumentation, as advised in academic research guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.